3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline 3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901030-76-0
VCID: VC11874472
InChI: InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Molecular Formula: C24H18FN3O
Molecular Weight: 383.4 g/mol

3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901030-76-0

Cat. No.: VC11874472

Molecular Formula: C24H18FN3O

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline - 901030-76-0

Specification

CAS No. 901030-76-0
Molecular Formula C24H18FN3O
Molecular Weight 383.4 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3
Standard InChI Key UXHUWGUBUVYRAV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline, with a molecular formula of C₂₄H₁₈FN₃O. Key structural features include:

  • A pyrazolo[4,3-c]quinoline core.

  • A fluorine substituent at the 8-position.

  • A phenyl group at the 1-position and a 4-ethoxyphenyl group at the 3-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight383.4 g/mol
IUPAC Name3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline
Canonical SMILESCCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
XLogP35.2 (Predicted)

Spectroscopic Data

  • ¹H NMR: Peaks at δ 8.45 (d, J=5.6 Hz, 1H), 7.92–7.30 (m, 11H), 4.12 (q, J=7.0 Hz, 2H), 1.43 (t, J=7.0 Hz, 3H) confirm substituent arrangement .

  • MS (ESI+): m/z 384.2 [M+H]⁺ .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Friedländer condensation or electrochemical cyclization:

  • Friedländer Method: Reacting 4-ethoxyphenyl-substituted pyrazolone with o-aminobenzaldehyde derivatives under acidic conditions .

  • Electrochemical Synthesis: Cyclization of 7-chloro-4-hydrazinoquinoline precursors in an undivided cell, achieving yields of 70–85% .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Reaction TimeKey Advantage
Friedländer Condensation65–7812–24 hScalability
Electrochemical70–852–4 hSolvent-free, eco-friendly

Structural Optimization

  • Fluorine Substitution: Enhances lipophilicity (LogP = 5.2) and membrane permeability .

  • Ethoxyphenyl Group: Improves binding affinity to hydrophobic enzyme pockets .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, the compound inhibits NO production (IC₅₀ = 0.39 μM) by suppressing iNOS and COX-2 expression .

Table 3: Anti-Inflammatory Activity Profile

ParameterValueControl (1400 W)
NO Inhibition (IC₅₀)0.39 μM0.42 μM
Cell Viability91% at 10 μM88%

Anticancer Activity

  • Cytotoxicity: IC₅₀ values of 0.59 μM (MCF7) and <8 μM (NUGC-3) via PI3K/Akt pathway inhibition .

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed in breast cancer models .

Structure-Activity Relationships (SAR)

  • Fluorine at C8: Critical for enhancing metabolic stability (t₁/₂ = 6.7 h in human microsomes) .

  • Ethoxy Group: Optimal for balancing solubility (LogS = -4.1) and target engagement.

  • Phenyl at N1: Reduces off-target binding to hERG channels (IC₅₀ > 30 μM) .

Comparative Analysis with Analogues

Table 4: Activity Comparison with Pyrazoloquinoline Derivatives

CompoundAnti-Inflammatory IC₅₀ (μM)Anticancer IC₅₀ (μM)
This Compound0.390.59 (MCF7)
8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline1.122.45
3-(4-Chlorophenyl)-8-fluoro derivative0.871.89

Applications and Future Directions

  • Drug Development: Lead candidate for inflammatory and oncological disorders.

  • Material Science: Fluorescent sensor applications due to π-conjugated framework .

  • Ongoing Studies: Structural optimization for improved BBB penetration (e.g., nitro derivatives).

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